molecular formula C16H20N2O3 B8478242 Benzyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate

Benzyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate

Cat. No. B8478242
M. Wt: 288.34 g/mol
InChI Key: MVNPSDYXLANAAS-UHFFFAOYSA-N
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Patent
US07893068B2

Procedure details

In 35 mL of N,N-dimethylformamide were dissolved benzyl 1-piperazinecarboxylate (5.00 g, 22.7 mmol) and cyclopropanecarboxylic acid (2.54 g, 29.5 mmol), and 1-ethyl-3-(3-(N,N-dimethylamino)propyl)-carbodiimide hydrochloride (6.53 g, 34.1 mmol), 1-hydroxybenzotriazole (4.52 g, 29.5 mmol) and triethylamine (3.60 g, 35.9 mmol) were added thereto at room temperature, followed by stirring at the same temperature for three hours. The reaction mixture was mixed with water, and extracted twice with ethyl acetate. The organic layer was sequentially washed with water twice, with a saturated aqueous solution of sodium bicarbonate once and with brine once, and then dried over anhydrous sodium sulfate. The organic layer was passed through a silica gel column (Fuji Silysia, NH Silica gel) and evaporated to give the title compound (6.10 g, 93.1%) as a white amorphous.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93.1%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH:17]1([C:20](O)=[O:21])[CH2:19][CH2:18]1.Cl.C(N=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.C(N(CC)CC)C>CN(C)C=O.O>[CH:17]1([C:20]([N:4]2[CH2:5][CH2:6][N:1]([C:7]([O:9][CH2:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[O:8])[CH2:2][CH2:3]2)=[O:21])[CH2:19][CH2:18]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
2.54 g
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
Quantity
6.53 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
4.52 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic layer was sequentially washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated aqueous solution of sodium bicarbonate once and with brine once, and then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C(=O)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 93.1%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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